1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multiple steps, including the formation of the pyrrolo[1,2-a]pyrazine core and subsequent functionalization with the chlorophenyl and ethylthiophenylsulfonyl groups. Common reagents and conditions used in these reactions may include:
Starting Materials: Appropriate precursors for the pyrrolo[1,2-a]pyrazine core, chlorophenyl, and ethylthiophenylsulfonyl groups.
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide.
Reaction Conditions: Controlled temperature, pressure, and pH to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-[(5-methylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
- 1-(4-bromophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Uniqueness
The unique combination of the chlorophenyl and ethylthiophenylsulfonyl groups in 1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine may confer specific properties, such as enhanced biological activity or improved chemical stability, compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(5-ethylthiophen-2-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-2-16-9-10-18(25-16)26(23,24)22-13-12-21-11-3-4-17(21)19(22)14-5-7-15(20)8-6-14/h3-11,19H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCOPLVGBQXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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